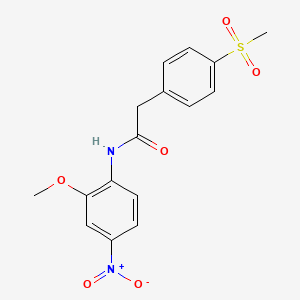

2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-24-15-10-12(18(20)21)5-8-14(15)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVUGEJGPFXPOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps:

Formation of the Methanesulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.

Formation of the Methoxy-Nitrophenyl Intermediate: This step involves the nitration of a methoxy-substituted phenyl ring using a nitrating agent like nitric acid.

Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl-substituted derivatives.

Reduction: Formation of amine-substituted derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

Medicine

Research into the biological activity of this compound could lead to the development of new therapeutic agents.

Industry

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The methanesulfonyl and nitrophenyl groups could play a role in binding to the target molecules, while the acetamide linkage could influence the compound’s stability and solubility.

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

The following table highlights key structural analogs and their substituent-driven differences:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs) :

Biological Activity

2-(4-Methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide, also known by its CAS number 942008-63-1, is a compound of interest due to its potential therapeutic applications, particularly in the fields of cancer treatment and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy, and potential applications.

- Molecular Formula : C₁₆H₁₆N₂O₆S

- Molecular Weight : 364.4 g/mol

- CAS Number : 942008-63-1

Research indicates that 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide exhibits biological activity through several mechanisms:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :

- Anti-Cancer Properties :

Efficacy Against Cancer Cell Lines

A summary of studies evaluating the anti-cancer activity of the compound is presented below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT116 (colon cancer) | 5.0 | Induces apoptosis via caspase activation |

| Study B | MCF-7 (breast cancer) | 3.5 | Inhibition of NF-κB signaling |

| Study C | A549 (lung cancer) | 4.0 | Modulation of cell cycle progression |

Insulin Sensitivity Enhancement

In a diabetic mouse model, administration of the compound resulted in significant improvements in glucose tolerance and insulin sensitivity:

- Model : C57BL/KsJ-db/db mice

- Dosage : 30 mg/kg

- Outcome : Reduced fasting blood glucose levels by approximately 30% after two weeks of treatment .

Case Studies

Several case studies have evaluated the effects of this compound in vivo and in vitro:

- Case Study on Diabetes Management :

- Case Study on Cancer Treatment :

Q & A

Q. What are the common synthetic routes for 2-(4-methanesulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide, and which analytical techniques ensure structural integrity?

- Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, the methanesulfonyl group may be introduced via sulfonation, while the acetamide backbone is formed through condensation. Key steps require catalysts like palladium for cross-coupling or acid/base catalysts for acetylation. Structural integrity is confirmed using NMR spectroscopy (1H/13C for functional groups) and HPLC for purity (>95%). Challenges include avoiding side reactions from the nitro group, which may require controlled temperatures (e.g., 0–5°C for nitration steps) .

Q. How is the purity of this compound assessed, and what challenges arise during purification?

- Methodological Answer: Purity is evaluated via HPLC (using C18 columns with acetonitrile/water gradients) and mass spectrometry (ESI-MS for molecular ion confirmation). Recrystallization from ethanol/water mixtures is a common purification method, but the nitro and methoxy groups may complicate solubility. Column chromatography (silica gel, ethyl acetate/hexane eluent) is used for intermediates with polar functional groups. Impurities often arise from incomplete sulfonation or residual solvents, necessitating multiple washing steps .

Q. What in vitro models are used for initial biological screening of this compound?

- Methodological Answer: Initial screening focuses on enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) and cytotoxicity assays (MTT/propidium iodide in cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) are generated to determine IC50 values. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) are critical to validate results .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity?

- Methodological Answer: Optimization involves Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (0.1–5 mol%). For example, increasing temperature may accelerate sulfonation but risk nitro group decomposition. Selectivity for the methoxy vs. nitro positions is monitored via TLC or in-situ IR . Recent studies achieved 75% yield by using Pd(OAc)₂ in DMF at 60°C .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer: Contradictions often stem from assay variability (e.g., cell line genetic drift or endotoxin contamination). Researchers should replicate studies using standardized protocols (e.g., CLIA for cytotoxicity) and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Meta-analyses comparing logP values and bioavailability (e.g., >80% plasma protein binding) can clarify structure-activity discrepancies .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like COX-2 or kinases. The nitro group’s electron-withdrawing effects are parameterized using DFT calculations (B3LYP/6-31G*). Pharmacophore mapping identifies critical hydrogen bonds (e.g., acetamide NH with Ser530 in COX-2). Validation includes comparing predicted vs. experimental IC50 values .

Q. What mechanistic insights explain its activity in enzyme inhibition?

- Methodological Answer: Mechanistic studies use stopped-flow kinetics and site-directed mutagenesis . For example, the methanesulfonyl group may block the catalytic triad in serine proteases, while the nitro group stabilizes transition states via resonance. Fluorescence quenching experiments (e.g., tryptophan in enzyme active sites) quantify binding constants (Kd ≈ 10⁻⁶ M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.